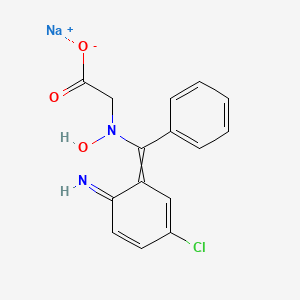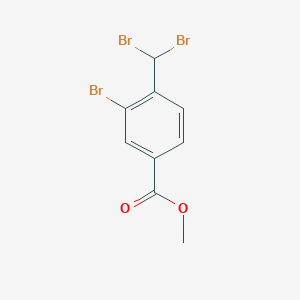
Methyl 3-bromo-4-(dibromomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-(dibromomethyl)benzoate is a chemical compound with the molecular formula C₉H₇Br₃O₂ and a molecular weight of 386.86 g/mol . This compound is characterized by the presence of bromine atoms attached to a benzoate ester, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(dibromomethyl)benzoate typically involves the bromination of methyl 4-methylbenzoate. The process includes the following steps:
Bromination: Methyl 4-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at specific positions on the aromatic ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of methyl 4-methylbenzoate are subjected to bromination using industrial-grade bromine and catalysts.
Continuous Processing: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(dibromomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form corresponding benzoic acid derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of benzoic acid derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-4-(dibromomethyl)benzoate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(dibromomethyl)benzoate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A related compound with a single bromine atom on the aromatic ring.
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of dibromomethyl.
Methyl 3-bromo-4-(chloromethyl)benzoate: Contains a chloromethyl group instead of dibromomethyl
Uniqueness
Methyl 3-bromo-4-(dibromomethyl)benzoate is unique due to the presence of multiple bromine atoms, which enhances its reactivity and makes it a versatile intermediate for various chemical transformations. Its specific substitution pattern allows for selective reactions that are not possible with simpler analogs .
Properties
Molecular Formula |
C9H7Br3O2 |
|---|---|
Molecular Weight |
386.86 g/mol |
IUPAC Name |
methyl 3-bromo-4-(dibromomethyl)benzoate |
InChI |
InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,8H,1H3 |
InChI Key |
UEJUJAYMQDEPGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
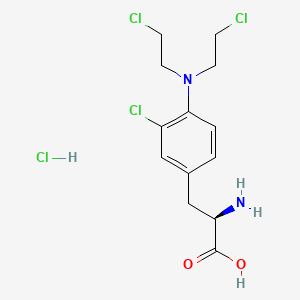


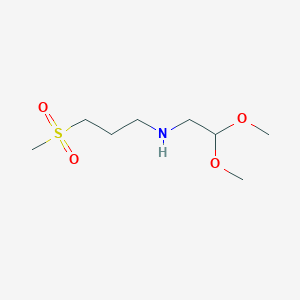
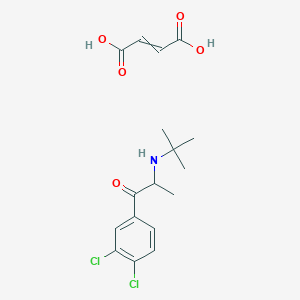
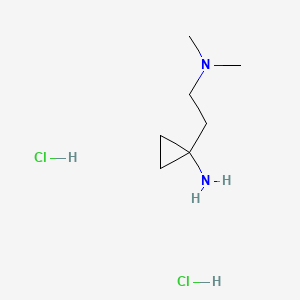
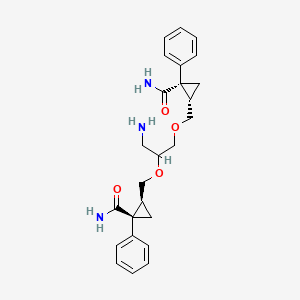
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
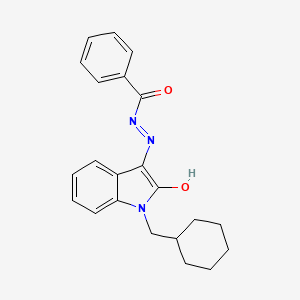
![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)
